8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound consists of a fused bicyclic system with an amino group at the 8th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.
Preparation Methods
The synthesis of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two or more components in the presence of an oxidizing agent.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the final product.
Aminooxygenation and Hydroamination Reactions:
Chemical Reactions Analysis
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
- 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of amino, methyl, and carboxylic acid groups, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
QWYWQTGRBQOSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)N)C(=O)O |
Origin of Product |
United States |
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